molecular formula C6H10N2O2 B147613 Sarcosine anhydride CAS No. 5076-82-4

Sarcosine anhydride

Cat. No. B147613
CAS RN: 5076-82-4
M. Wt: 142.16 g/mol
InChI Key: PKDGRAULLDDTRN-UHFFFAOYSA-N
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Description

Sarcosine anhydride is a polymer that has been synthesized by the reaction of sarcosine and formaldehyde . It has a molecular formula of C6H10N2O2 and a molecular weight of 142.1558 . It is also known by other names such as 1,4-Dimethyl-2,5-piperazinedione .


Synthesis Analysis

Sarcosine anhydride has been synthesized by the reaction of sarcosine and formaldehyde . The synthesis of Sarcosine anhydride involves the interaction between cyclic anhydrides in aprotic and proton donor solvents .


Molecular Structure Analysis

The molecular structure of Sarcosine anhydride is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H10N2O2/c1-7-3-6(10)8(2)4-5(7)9/h3-4H2,1-2H3 .


Chemical Reactions Analysis

The interactions between Sarcosine anhydride, a cyclic dipeptide, and forty-six organic proton donor compounds result in the formation of both soluble and insoluble molecular complexes .


Physical And Chemical Properties Analysis

Sarcosine anhydride has a molecular weight of 142.1558 . The chemical structure of Sarcosine anhydride is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Solvation Effects in Organic Solvents

Sarcosine anhydride is studied for its interactions with organic solvents. The absorption frequencies of the C=O group of sarcosine anhydride in solvents are measured by IR spectroscopy. This research helps understand the solvation effects, which are crucial for drug formulation and delivery systems .

Drug Delivery Systems

Due to its structural rigidity and stability against proteolysis, sarcosine anhydride is an attractive candidate for pharmaceutical development. It’s particularly noted for its role in antitumor drug delivery systems .

Formation of Micro- and Nanostructures

The ability of sarcosine anhydride to form networks of intermolecular hydrogen bonds allows it to create micro- and nanostructures. These structures are widely used for various practically important tasks, including the development of advanced materials .

Biological Activity

Cyclic anhydrides like sarcosine anhydride exhibit a wide spectrum of biological activities. They are used for their antibacterial, antifungal, antiviral, and antitumor properties, making them valuable in medical research and treatment development .

Spectroscopic Analysis

Sarcosine anhydride is used in spectroscopic analysis to study the interaction between cyclic anhydrides and bases. This is important for understanding chemical reactions and designing new compounds with desired properties .

Polymer Research

Research into polymers like polysarcosine, which is derived from sarcosine anhydride, shows promise as an alternative to polyethylene glycol. This has implications for the development of biocompatible and biodegradable materials .

Safety and Hazards

Sarcosine anhydride should be handled with care to avoid dust formation. It is advised against contacting with skin and eye. Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Sarcosine anhydride has been used to produce films that have a variety of applications, including in the biomedical field as an anti-fouling agent for medical devices . The interaction between cyclic anhydrides in aprotic and proton donor solvents has been analyzed, which could lead to future developments .

properties

IUPAC Name

1,4-dimethylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-7-3-6(10)8(2)4-5(7)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDGRAULLDDTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198796
Record name 1,4-Dimethylpiperazine-2,5-dione
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Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sarcosine anhydride

CAS RN

5076-82-4
Record name Sarcosine anhydride
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Record name 1,4-Dimethylpiperazine-2,5-dione
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Record name Sarcosine anhydride
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Record name 1,4-Dimethylpiperazine-2,5-dione
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Record name 1,4-dimethylpiperazine-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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